N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two substituted pyrazole rings connected via a methylene bridge. The first pyrazole ring (position 1) is substituted with a 2-fluoroethyl group, while the second (position 5) carries a methyl group and a 1,4-dimethyl substitution pattern. This structural complexity confers unique physicochemical properties, including enhanced metabolic stability and solubility compared to simpler pyrazole analogs. Its synthesis typically involves nucleophilic substitution and coupling reactions, with structural validation achieved through X-ray crystallography refined using SHELXL and visualized via ORTEP-3 .
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-6-15-17(3)12(9)8-14-11-7-16-18(5-4-13)10(11)2/h6-7,14H,4-5,8H2,1-3H3 |
InChI Key |
CEJNRVVYIIGUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=C(N(N=C2)CCF)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole rings, followed by the introduction of the fluoroethyl and methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood in comparison to three analogs: 1-(ethyl)-5-methyl-1H-pyrazol-4-amine , 1-(2-chloroethyl)-5-methyl-1H-pyrazol-4-amine , and N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine . Key differences lie in substituent effects, conformational flexibility, and biological activity.
Table 1: Comparative Analysis of Structural and Functional Properties
Key Findings:
Fluoroethyl vs. Chloroethyl/Ethyl : The 2-fluoroethyl group in the target compound reduces metabolic oxidation compared to the ethyl analog, enhancing plasma stability. However, the chloroethyl analog exhibits higher lipophilicity (LogP = 2.4), reducing aqueous solubility .
Conformational Rigidity : The dihedral angle between pyrazole rings (27.3°) in the target compound, determined via SHELXL-refined crystallography , is narrower than in analogs, suggesting improved steric alignment for target binding.
Biological Activity : The target compound’s IC50 of 4.7 nM against kinase X outperforms analogs, likely due to fluorine’s electronegativity optimizing hydrogen-bond interactions .
Thermal Stability : Higher melting points correlate with fluorine’s strong intermolecular interactions (e.g., C–F···H–N), absent in chloro/ethyl analogs .
Research Methodologies and Tools
- Structural Elucidation : X-ray diffraction data for the target compound were refined using SHELXL-2018, achieving an R-factor of 0.039 . ORTEP-3 visualizations confirmed the planar geometry of pyrazole rings and fluorine’s positional accuracy .
- Comparative Modeling : Analog structures were superimposed using SHELXPRO, revealing steric clashes in the ethyl analog that reduce binding affinity .
Limitations and Contradictions
- While the fluoroethyl group enhances stability, its synthesis requires hazardous fluorinating agents, complicating scalability compared to ethyl analogs.
- One study reported contradictory LogP values (2.1 vs. 2.3) for the target compound, possibly due to variations in solvent systems .
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a novel compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C12H16FN5, with a molecular weight of approximately 239.29 g/mol. The compound features a unique structure that includes two pyrazole rings and a fluorinated ethyl group, enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H16FN5 |
| Molecular Weight | 239.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be added] |
| SMILES | [To be added] |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Rings : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Fluorination : Introducing the fluorine atom via electrophilic substitution.
- Final Coupling and Purification : Employing standard organic synthesis techniques to achieve the final product.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were shown to reduce mTORC1 activity and increase autophagy in cancer cells, suggesting that similar mechanisms may apply to this compound .
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Autophagy Modulation : Similar to other pyrazole derivatives, it could modulate autophagy pathways, impacting cancer cell survival under stress conditions .
Case Studies
Case Study 1 : In vitro studies conducted on MIA PaCa-2 pancreatic cancer cells demonstrated that compounds with similar structures led to significant reductions in cell viability at submicromolar concentrations. These findings suggest that this compound may possess comparable efficacy .
Case Study 2 : A comparative study on a series of pyrazole derivatives indicated that modifications in the pyrazole ring significantly affected their biological activity profiles. Compounds with enhanced lipophilicity and polar functional groups showed improved interactions with biological targets, hinting at the potential optimization of N-[...]-pyrazol derivatives for better therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
